2-Amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one
Overview
Description
Synthesis Analysis
The synthesis of related thiazole derivatives often involves the cyclization of amino alcohols using reagents such as thionyl chloride in acetonitrile, as demonstrated in the preparation of 6,7-Dihydro-6-methyl-5H-dibenzo[b,g][1,5]thiazocine (Ohkata, Takee, & Akiba, 1985). A similar strategy might be employed for 2-Amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one, where an appropriate amino alcohol precursor could undergo cyclization to form the thiazole core.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by a five-membered ring containing both nitrogen and sulfur atoms. This configuration imparts unique electronic and steric properties to the molecule, influencing its reactivity and interactions. X-ray diffraction analysis often reveals these structural nuances, as seen in the study of organic acid–base adducts of related thiazoles (Jin et al., 2014).
Chemical Reactions and Properties
Thiazoles undergo various chemical reactions, including alkylation, oxidation, and ring transformations. For instance, 6,7-Dihydro-6-methyl-5H-dibenzo[b,g][1,5]thiazocine demonstrated selective oxidation of the sulfide moiety under different conditions, producing sulfoxides, sulfones, and N-oxides depending on the oxidizing agent used (Ohkata et al., 1985). These reactions highlight the chemical versatility of thiazoles, which can be tailored for specific functional group transformations.
Scientific Research Applications
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Medicinal Chemistry
- 2-Aminothiazole is a heterocyclic amine featuring a thiazole core. It can also be considered a cyclic isothiourea .
- Synthetic aminothiazoles, compounds containing the parent 2-aminothiazole as a subunit, are used in medicinal chemistry . Some examples are abafungin, acotiamide, amiphenazole, amthamine, avatrombopag, aztreonam, cefepime, cefixime, ceftizoxime, ceftiofur, ceftibuten, cefpirome, famotidine, meloxicam, and pramipexole .
- 2-Aminothiazole can be used as a thyroid inhibitor in the treatment of hyperthyroidism .
- The methods of application or experimental procedures, including any relevant technical details or parameters, are not specified in the source .
- The results or outcomes obtained, including any quantitative data or statistical analyses, are not specified in the source .
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Organic Chemistry
- 2-Aminothiazoles are often produced by the condensation of thiourea and an alpha-halo ketone .
- In an adaptation of the Robinson-Gabriel synthesis, a 2-acylamino-ketone reacts with phosphorus pentasulfide .
- The methods of application or experimental procedures, including any relevant technical details or parameters, are not specified in the source .
- The results or outcomes obtained, including any quantitative data or statistical analyses, are not specified in the source .
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Quorum Sensing Inhibitors
- Quorum sensing is a term for describing bacterial cell–cell communication . Bacteria use quorum sensing pathways to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
- A library of fifteen benzo [d]thiazole/quinoline-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds was designed, synthesized, and evaluated to find novel quorum sensing inhibitors .
- Compounds were evaluated for their growth inhibitory activities at high concentrations up to 1000 μg mL −1 toward Pseudomonas aeruginosa . Three compounds showed promising quorum-sensing inhibitors with IC 50 of 115.2 μg mL −1, 182.2 μg mL −1 and 45.5 μg mL −1, respectively .
- Docking studies revealed that these compounds bind to the active site of Pseudomonas aeruginosa quorum sensing LasR system with better affinity compared to reference compounds .
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Organic Electronics
- The thiazolo [5,4- d ]thiazole fused (bi)heterocycle is an electron deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .
- The parent thiazolo [5,4- d ]thiazole moiety possesses some appealing features towards applications in organic electronics .
Safety And Hazards
The safety and hazards of 2-Amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one are not directly available. However, 2-Aminothiazole, a related compound, has a GHS signal word of “Warning” with hazard statements H302 and H3192.
Future Directions
The future directions of 2-Amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one are not directly available. However, thiazole derivatives have a wide range of applications in drug development against obesity, hyperlipidemia, atherosclerotic diseases1, and more. Further research could explore these applications.
properties
IUPAC Name |
2-amino-5,7-dihydro-4H-1,3-benzothiazol-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2OS/c8-7-9-5-2-1-4(10)3-6(5)11-7/h1-3H2,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYDBHSVURZSJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50432170 | |
Record name | 2-Amino-4,7-dihydro-1,3-benzothiazol-6(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50432170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one | |
CAS RN |
113030-24-3 | |
Record name | 2-Amino-4,7-dihydro-6(5H)-benzothiazolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113030-24-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4,7-dihydro-1,3-benzothiazol-6(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50432170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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